molecular formula C13H18N2O2 B7894159 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide

Cat. No.: B7894159
M. Wt: 234.29 g/mol
InChI Key: SXPBXUYZYHHUQS-UHFFFAOYSA-N
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Description

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an amino group, a cyclopropylmethoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-amino-2-(cyclopropylmethoxy)benzoic acid. This intermediate is then reacted with N,N-dimethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The primary products are typically amines or alcohols.

    Substitution: The products depend on the substituent introduced, often resulting in various substituted benzamides.

Scientific Research Applications

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(cyclopropylmethoxy)benzoic acid
  • N,N-dimethyl-4-aminobenzamide
  • 4-amino-2-methoxybenzamide

Uniqueness

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-15(2)13(16)11-6-5-10(14)7-12(11)17-8-9-3-4-9/h5-7,9H,3-4,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPBXUYZYHHUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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